molecular formula C22H32Cl2N4O3S B606703 cis VH 032, アミン二塩酸塩

cis VH 032, アミン二塩酸塩

カタログ番号: B606703
分子量: 503.5 g/mol
InChIキー: SADPMNNWFOJMCY-YQOKSLHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シス VH 032, アミン二塩酸塩: は、機能化フォン・ヒッペル・リンダウ (VHL) リガンド VH 032, アミンのためのネガティブコントロールとして知られる化学化合物です。 この化合物は主に科学研究、特にタンパク質分解と低酸素シグナル伝達経路の研究で使用されます .

科学的研究の応用

シス VH 032, アミン二塩酸塩は、科学研究において幅広い用途があります。

    化学: より複雑な分子の合成における構成要素として使用されます。

    生物学: タンパク質分解経路、特にVHLタンパク質を含む経路の研究に使用されます。

    医学: 慢性貧血や虚血などの状態に関連する低酸素シグナル伝達経路を調節する可能性のある役割について調査されています。

    産業: 新しい医薬品や化学製品の開発に使用されます .

作用機序

シス VH 032, アミン二塩酸塩の作用機序には、VHLタンパク質との相互作用が含まれます。 この相互作用は、リガンド結合部位に結合することにより、Kv1.2カリウムチャネルなどの特定のイオンチャネルの活性を阻害することができます。 この阻害は、低酸素状態に対する細胞応答に影響を与え、低酸素シグナル伝達経路を調節することができます .

生化学分析

Biochemical Properties

Cis VH 032, amine dihydrochloride plays a significant role in biochemical reactions as a negative control for the VHL ligand VH 032, amine. It interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, cis VH 032, amine dihydrochloride binds to the VHL protein, which is part of an E3 ubiquitin ligase complex. This interaction inhibits the degradation of hypoxia-inducible factor alpha (HIF-α) under normoxic conditions, allowing researchers to study the effects of stabilized HIF-α .

Cellular Effects

Cis VH 032, amine dihydrochloride affects various types of cells and cellular processes by influencing the stability of hypoxia-inducible factor alpha. In normoxic conditions, the compound prevents the degradation of HIF-α, leading to its accumulation and activation of hypoxia-responsive genes. This results in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. The compound’s effects on cell function include increased angiogenesis, erythropoiesis, and glycolysis, which are critical for cellular adaptation to hypoxic conditions .

Molecular Mechanism

The molecular mechanism of cis VH 032, amine dihydrochloride involves its binding to the VHL protein, a component of the E3 ubiquitin ligase complex. By binding to VHL, the compound inhibits the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor alpha. This stabilization of HIF-α allows it to translocate to the nucleus, where it binds to hypoxia-responsive elements in the promoter regions of target genes, leading to changes in gene expression. The compound’s mechanism of action highlights its role in modulating the cellular response to hypoxia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis VH 032, amine dihydrochloride change over time due to its stability and degradation. The compound is stable under desiccated conditions at room temperature, with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC). Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound results in sustained stabilization of hypoxia-inducible factor alpha and persistent activation of hypoxia-responsive genes .

Dosage Effects in Animal Models

The effects of cis VH 032, amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively stabilizes hypoxia-inducible factor alpha without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential off-target effects. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired stabilization of HIF-α .

Metabolic Pathways

Cis VH 032, amine dihydrochloride is involved in metabolic pathways related to the regulation of hypoxia-inducible factor alpha. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, specifically targeting the VHL protein. This interaction affects metabolic flux and metabolite levels by modulating the stability and activity of HIF-α, which in turn influences various metabolic processes, including glycolysis and erythropoiesis .

Transport and Distribution

Within cells and tissues, cis VH 032, amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the VHL protein and its role in the ubiquitin-proteasome system. This distribution pattern ensures that the compound effectively stabilizes hypoxia-inducible factor alpha in target cells and tissues .

Subcellular Localization

The subcellular localization of cis VH 032, amine dihydrochloride is primarily within the cytoplasm, where it interacts with the VHL protein and the E3 ubiquitin ligase complex. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in stabilizing hypoxia-inducible factor alpha and modulating the cellular response to hypoxia .

準備方法

合成経路と反応条件

シス VH 032, アミン二塩酸塩の合成は、コア構造の調製から始まり、アミンと二塩酸塩基を導入するために機能化される、いくつかのステップを含みます。 合成経路には、通常、以下が含まれます。

    コア構造の形成: これは、化合物の重要な成分であるピロリジン環の合成を含みます。

    機能化: 選択的な反応によるアミノ基とヒドロキシル基の導入。

    最終変換: 中間化合物を二塩酸塩形態に変換。

工業生産方法

シス VH 032, アミン二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、以下が含まれます。

化学反応の分析

反応の種類

シス VH 032, アミン二塩酸塩は、以下を含む様々な化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を形成することができます。

    還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。

    置換: アミンとヒドロキシル基は、置換反応に参加して新しい誘導体を形成することができます。

一般的な試薬と条件

    酸化剤: 過酸化水素や過マンガン酸カリウムなど。

    還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

    置換試薬: ハロゲン化アルキルやアシルクロリドなど。

生成される主要な生成物

これらの反応から生成される主要な生成物には、シス VH 032, アミン二塩酸塩の様々な誘導体が含まれ、それらはさらなる研究開発に使用できます .

類似化合物との比較

類似化合物

    VH 032, アミン: シス VH 032, アミン二塩酸塩がネガティブコントロールとして機能する、機能化されたVHLリガンド。

    BODIPY FL VH032: 蛍光プローブとして使用される、高親和性で選択的なVHLリガンド。

独自性

シス VH 032, アミン二塩酸塩は、ネガティブコントロールとしての役割においてユニークであり、VH 032, アミンを含む実験における比較の基準を提供します。 これは、タンパク質分解と低酸素シグナル伝達経路の研究において貴重なツールとなっています .

生物活性

The compound (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride , commonly referred to as VHL ligand 1 or MDK7526 , is a synthetic molecule designed to facilitate targeted protein degradation through the recruitment of the von Hippel-Lindau (VHL) protein. This compound has garnered attention in the field of therapeutic development, particularly for its potential applications in oncology.

PropertyDetails
Molecular Formula C22H32Cl2N4O3S
Molecular Weight 503.48 g/mol
CAS Number 2376990-32-6
Purity > 96%
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml
Storage Temperature 2-8°C

The primary mechanism of action for this compound involves its role as a ligand in the PROTAC (proteolysis-targeting chimeras) technology. By binding to the VHL protein, the compound facilitates the ubiquitination and subsequent degradation of specific target proteins associated with oncogenesis, such as c-ABL and BCR-ABL. This targeted approach offers a novel strategy for cancer treatment by selectively degrading proteins that drive tumor growth and survival.

Case Studies and Research Findings

  • Degradation of Oncogenic Proteins :
    • A study demonstrated that VHL ligand 1 effectively induced the degradation of BCR-ABL1 in Ba/F3 cells with an IC50 value of approximately 1.11 μM . This indicates significant potency in targeting this oncogenic protein, which is crucial in certain leukemias .
  • Recruitment Efficiency :
    • The compound has shown high efficiency in recruiting VHL to target proteins, which is essential for the effectiveness of PROTACs. The recruitment mechanism has been quantitatively assessed using various cellular assays, confirming its ability to mediate targeted protein degradation effectively .
  • Selectivity and Safety Profile :
    • In preclinical models, VHL ligand 1 exhibited a favorable selectivity profile with minimal off-target effects observed in normal cells. This selectivity is critical for reducing potential side effects associated with conventional chemotherapeutics .

Comparative Analysis with Other PROTACs

The following table summarizes the biological activity and characteristics of VHL ligand 1 compared to other known PROTACs targeting similar oncogenic pathways:

Compound NameTarget ProteinIC50 (μM)MechanismSelectivity
VHL ligand 1BCR-ABL1.11PROTAC-mediated degradationHigh
GMB-475BCR-ABL0.85PROTAC-mediated degradationModerate
ARV-825BRD40.50PROTAC-mediated degradationHigh

特性

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPMNNWFOJMCY-YQOKSLHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 2
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 4
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 5
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 6
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。